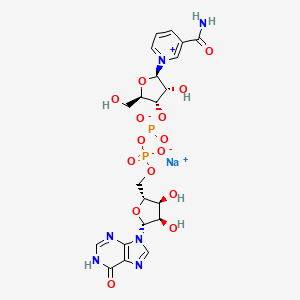

Deamino Dpn sodium salt

Description

BenchChem offers high-quality Deamino Dpn sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deamino Dpn sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O15P2.Na/c22-17(32)9-2-1-3-26(4-9)20-15(31)16(10(5-28)39-20)41-44(36,37)42-43(34,35)38-6-11-13(29)14(30)21(40-11)27-8-25-12-18(27)23-7-24-19(12)33;/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMOYFWBERFQAR-QYZPTAICSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N6NaO15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-38-3 | |

| Record name | Nicotinamide hypoxanthinedinucleotide sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: Deamino DPN Sodium Salt (Deamino-NAD+)

The following technical guide details the chemical structure, properties, and applications of Deamino DPN Sodium Salt , scientifically known as Nicotinamide Hypoxanthine Dinucleotide Sodium Salt (Deamino-NAD+).[1]

Structural Analysis, Physicochemical Properties, and Enzymatic Applications[1]

Executive Summary Deamino DPN (Deamino-NAD+) is a structural analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide (NAD+).[1] Chemically defined as Nicotinamide Hypoxanthine Dinucleotide , this compound replaces the adenine moiety of NAD+ with hypoxanthine.[1] This substitution removes the exocyclic amino group at the C6 position of the purine ring, replacing it with a carbonyl oxygen.[1]

This modification makes Deamino DPN a critical chemical probe in enzymology. It is utilized to map the binding determinants of NAD-dependent dehydrogenases, specifically to determine the contribution of the adenine amino group to coenzyme binding affinity (

Part 1: Chemical Identity & Structural Constitution

The nomenclature "DPN" (Diphosphopyridine Nucleotide) is the historical terminology for NAD+.[1] Therefore, "Deamino DPN" refers to the deaminated form of NAD+.[1]

Chemical Specifications

| Property | Detail |

| Common Name | Deamino DPN Sodium Salt |

| Scientific Name | Nicotinamide Hypoxanthine Dinucleotide Sodium Salt |

| Synonyms | Deamino-NAD+; Deaminodiphosphopyridine nucleotide; dNAD |

| CAS Number | 104809-38-3 (Sodium Salt); 1851-07-6 (Free Acid) |

| Molecular Formula | |

| Molecular Weight | ~664.41 g/mol (Free Acid basis); ~688.41 g/mol (Monosodium salt basis) |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in water ( |

Structural Topology

The molecule consists of two nucleotides joined through their phosphate groups by a pyrophosphate bond:

-

Nicotinamide Nucleotide: Contains the nicotinamide ring (redox active site) attached to a ribose phosphate.[1]

-

Hypoxanthine Nucleotide: Contains the hypoxanthine ring (purine analog) attached to a ribose phosphate.[1]

Key Structural Difference:

-

NAD+: Adenine ring contains an Amino group (-NH2) at position C6.[1]

-

Deamino-DPN: Hypoxanthine ring contains a Carbonyl group (=O) at position C6 and a hydrogen at N1 (lactam tautomer).[1]

This alteration changes the hydrogen bonding potential of the cofactor. The amino group in NAD+ often serves as a hydrogen bond donor to amino acid side chains (e.g., Aspartate or Glutamate) in the enzyme's binding pocket.[1] In Deamino-DPN, this donor capability is lost.[1]

Part 2: Physicochemical Properties

Spectral Characteristics

Deamino-DPN exhibits distinct UV-Visible absorption properties compared to NAD+ due to the hypoxanthine chromophore.[1]

-

Absorption Maxima:

-

Extinction Coefficient (

): -

Fluorescence: Like NAD+, the oxidized form is non-fluorescent.[1] The reduced form (Deamino-NADH) fluoresces at 460 nm upon excitation at 340 nm.[1]

Stability and Storage[1]

-

Hygroscopicity: The sodium salt is highly hygroscopic.

-

Thermal Stability: Unstable at high temperatures in solution.

-

Storage Conditions: Must be stored at -20°C in a desiccated environment.

-

Solution Stability: Aqueous solutions should be prepared fresh. Neutral pH (7.0–7.[1]5) is preferred to prevent hydrolysis of the glycosidic bonds.[1]

Part 3: Biological Applications & Mechanism[6]

Mechanistic Enzymology

Deamino-DPN is primarily used to study Coenzyme Specificity .[1] By comparing the kinetic parameters of an enzyme with NAD+ versus Deamino-DPN, researchers can deduce the role of the adenine exocyclic amine.[1]

-

Scenario A (Critical Interaction): If

for Deamino-DPN is significantly higher (lower affinity) than for NAD+, the enzyme likely requires a hydrogen bond with the adenine -NH2 group for proper binding.[1] -

Scenario B (Non-Critical Interaction): If

and

Substrate Activity

Deamino-DPN serves as a functional substrate for a wide range of dehydrogenases, including:

-

Alcohol Dehydrogenase (ADH): Often accepts Deamino-DPN with varying efficiency.[1]

-

Lactate Dehydrogenase (LDH): Used to probe the hydrophobic pocket size.[1]

Visualization of Cofactor Profiling Logic

Figure 1: Logic flow for using Deamino-DPN to determine the structural requirements of enzyme-cofactor binding sites.

Part 4: Experimental Protocols

Preparation of Stock Solution (10 mM)

Reagents:

-

Deamino DPN Sodium Salt (MW ~688.41 g/mol ).[1]

-

Ultrapure Water (Type I) or 100 mM Phosphate Buffer (pH 7.0).[1]

Procedure:

-

Calculate the mass required:

.[1] -

Weigh ~7 mg of powder into a microcentrifuge tube.

-

Dissolve in the calculated volume of buffer to achieve exactly 10 mM.

-

Note: Do not heat. Vortex gently.

-

-

Verification: Dilute 1:50 in buffer and measure

.[1] Use- .[1]

Kinetic Assay (General Dehydrogenase)

Objective: Determine

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.5.

-

Substrate: Saturating concentration of the electron donor (e.g., Ethanol for ADH).[1]

-

Cofactor Series: Prepare Deamino-DPN dilutions: 0, 50, 100, 200, 500, 1000

. -

Reaction Setup (in Cuvette):

-

Detection: Monitor absorbance increase at 340 nm (formation of Deamino-NADH) for 2–5 minutes.

-

Note: The reduced form (Deamino-NADH) absorbs at 340 nm similar to NADH.[1]

-

-

Analysis: Plot Initial Velocity (

) vs. [Deamino-DPN] using the Michaelis-Menten equation.

Part 5: Safety & Handling (MSDS Summary)

| Parameter | Guideline |

| GHS Classification | Not classified as a dangerous substance under GHS.[1] |

| Personal Protective Equipment (PPE) | Lab coat, nitrile gloves, safety glasses.[1] |

| Inhalation | May cause respiratory tract irritation.[1] Use in a fume hood if generating dust. |

| First Aid | Eyes: Flush with water for 15 min.[1] Skin: Wash with soap/water. |

| Disposal | Dissolve in water and dispose of via licensed chemical waste contractor.[1] |

References

-

Sigma-Aldrich. (2025).[1][4] Nicotinamide hypoxanthine dinucleotide sodium salt Product Information. Retrieved from [1]

-

Santa Cruz Biotechnology. (2025).[1] Nicotinamide hypoxanthine dinucleotide sodium salt (CAS 104809-38-3).[1][4][5][6][7] Retrieved from [1]

-

PubChem. (2025).[1][8] Deamino-NAD+ Compound Summary. Retrieved from

-

MedChemExpress. (2025). Deamino-NAD sodium (HY-B0445).[1][2] Retrieved from

-

Schuber, F., et al. (1979).[1] Structure-function relationships in NAD+ analogs. Biochemistry, 18(2), 345-351.[1] (Foundational text on NAD analog binding).

Sources

- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. DEAMINO DPN SODIUM SALT | 104809-38-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Nicotinamide hypoxanthine dinucleotide sodium salt | CAS 104809-38-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Deamino-NADPH | CAS#:42934-87-2 | Chemsrc [chemsrc.com]

- 8. PubChemLite - KNDSJADEONYFPX-NNYOXOHSSA-O - Explore [pubchemlite.lcsb.uni.lu]

Technical Guide: Deamino-NAD (NaAD) vs. NAD+ Cofactor Specificity

Executive Summary

This technical guide delineates the structural, mechanistic, and functional distinctions between Nicotinamide Adenine Dinucleotide (NAD+) and its deamidated precursor, Nicotinic Acid Adenine Dinucleotide (NaAD) , often referred to as Deamino-NAD. While NAD+ is the universal electron carrier for catabolism, NaAD serves primarily as a transient biosynthetic intermediate in the Preiss-Handler and bacterial salvage pathways.

For researchers in synthetic biology and enzyme engineering, the structural divergence between the amide (NAD+) and carboxyl (NaAD) moieties on the pyridine ring presents a unique opportunity. By exploiting the electrostatic incompatibility of NaAD with wild-type dehydrogenases, scientists can engineer "bioorthogonal" redox circuits—parallel metabolic pathways that function independently of the cell’s native NAD+/NADH pool. This guide details the molecular basis of this specificity, engineering strategies for specificity reversal, and protocols for kinetic validation.

Part 1: Structural & Mechanistic Basis of Specificity

The "Amide vs. Acid" Divergence

The core difference between NAD+ and NaAD lies at the C3 position of the pyridinium ring.

-

NAD+: Contains a Carboxamide group (

). -

NaAD: Contains a Carboxylic acid group (

), which exists as a carboxylate anion (

This single functional group substitution dictates the "lock and key" mechanism of cofactor binding.

The Electrostatic Gatekeeper

In canonical NAD-dependent dehydrogenases (e.g., Malate Dehydrogenase, Alcohol Dehydrogenase), the cofactor binding pocket contains a highly conserved Aspartate (Asp) or Glutamate (Glu) residue.

-

In NAD+ Binding: The amide nitrogen of the nicotinamide ring acts as a hydrogen bond donor to the backbone carbonyls or side chains, while the carbonyl oxygen accepts a hydrogen bond. The conserved Asp/Glu residue typically interacts with the adenosine ribose hydroxyls to discriminate against NADP+, but specificity for the nicotinamide headgroup is often governed by steric and electrostatic complementarity with the pocket's lining.

-

The NaAD Clash: If NaAD enters the active site of a wild-type dehydrogenase, its C3-carboxylate group is negatively charged. This creates a severe electrostatic repulsion against the electronegative environment often found in the nicotinamide binding sub-site, effectively preventing binding or drastically increasing

.

Visualization of the Specificity Logic

Figure 1: Logic flow of cofactor specificity. Wild-type enzymes reject NaAD due to electrostatic repulsion, necessitating protein engineering for recognition.

Part 2: Engineering Orthogonality

To utilize NaAD as a bioorthogonal cofactor, one must reverse the specificity of the target enzyme. This is not merely about "allowing" NaAD to bind, but often about "excluding" NAD+ to prevent metabolic cross-talk.

The "Charge Reversal" Strategy

The most successful approach involves remodeling the active site to accommodate the negative charge of the NaAD carboxylate.

-

Identify the Gatekeeper: Use structural alignment to find residues interacting with the C3-amide of NAD+.

-

Rational Design:

-

Mutation A (Space Creation): Replace bulky residues with smaller ones (Gly/Ala) if steric hindrance is the primary barrier.

-

Mutation B (Charge Attraction): Introduce positively charged residues (Arg or Lys ) near the C3 position. This creates a salt bridge with the NaAD carboxylate, stabilizing the binding.

-

Mutation C (Repulsion of NAD+): The introduction of the positive charge may not fully exclude NAD+, but it often shifts the preference. To strictly exclude NAD+, one might introduce a repulsive interaction for the amide nitrogen, though this is challenging.

-

Case Study: Engineering Dehydrogenases

Research has demonstrated that introducing Arginine residues into the active site of enzymes like Malic Enzyme or Formate Dehydrogenase can shift specificity toward nicotinic acid analogs.

| Parameter | Wild-Type Enzyme (NAD+) | Engineered Mutant (NaAD) | Mechanistic Reason |

| Key Residue | Neutral/Acidic | Arginine/Lysine | Electrostatic attraction to |

| Low ( | High ( | Loss of optimal H-bonding | |

| Very High (Non-binding) | Low ( | Formation of salt bridge | |

| High | Variable | Catalytic geometry may require optimization |

Part 3: Experimental Protocols

Protocol: Determination of Cofactor Specificity ( )

Objective: Quantify the catalytic efficiency of a dehydrogenase for NaAD vs. NAD+.

Prerequisites:

-

Purified Enzyme (WT and Mutant).[1]

-

Cofactors: NAD+ (Sigma/Merck) and NaAD (Sigma/Merck, CAS: 19253-88-4).

-

Substrate (e.g., Malate, Formate, Ethanol depending on enzyme).

-

UV-Vis Spectrophotometer (plate reader or cuvette).

Workflow:

-

Preparation of Stocks:

-

Prepare 100 mM stock solutions of NAD+ and NaAD in neutral buffer (pH 7.0–7.5). Note: NaAD is acid-labile; avoid low pH storage.

-

Determine exact concentration using extinction coefficients at 260 nm (NAD+:

, NaAD:

-

-

Assay Setup (96-well plate):

-

Buffer: 50 mM Potassium Phosphate or Tris-HCl, pH 7.5.

-

Substrate: Saturating concentration (

). -

Cofactor Gradient: Prepare a serial dilution of NAD+ (0 to 5 mM) and NaAD (0 to 20 mM). Note: Higher concentrations are needed for NaAD if specificity is low.

-

-

Reaction Initiation:

-

Add enzyme to initiate reaction. Final enzyme concentration should yield a linear rate for the first 60 seconds (typically 10–100 nM).

-

-

Data Acquisition:

-

Monitor absorbance at 340 nm (formation of NADH or NaADH).

-

Critical Note: The reduced form of Deamino-NAD (NaADH) also absorbs at 340 nm. The extinction coefficient is approximately

, similar to NADH, but for precise kinetics, generate a standard curve using chemically reduced NaADH (reduced via Sodium Dithionite).

-

-

Analysis:

-

Plot Initial Velocity (

) vs. [Cofactor]. -

Fit to the Michaelis-Menten equation:

-

Calculate Specificity Constant:

-

Protocol: Bioorthogonal Flux Verification

Objective: Confirm that the engineered enzyme utilizes NaAD inside a cellular context without tapping into the native NAD+ pool.

-

Strain Construction: Use an E. coli auxotroph (e.g.,

) or a strain with a downregulated salvage pathway to control NaAD levels. -

Feeding Experiment: Supplement media with Nicotinic Acid (NA) to boost intracellular NaAD.

-

Metabolite Extraction:

-

Quench metabolism with cold methanol/acetonitrile (40:40:20).

-

LC-MS/MS Separation: NaAD and NAD+ differ by only 1 mass unit (Amide vs Acid, -NH2 vs -OH difference is roughly +1 Da mass shift in the parent ion).

-

MRM Transitions:

-

NAD+:

(m/z) -

NaAD:

(m/z)

-

-

Note: Ensure chromatographic separation as isotopic envelopes can overlap.

-

Part 4: Pathway Visualization

The following diagram illustrates the parallel metabolism concept where NaAD acts as an orthogonal electron carrier.

Figure 2: Parallel Metabolic Circuits. The engineered NaAD-dependent pathway operates without draining the native NAD+ pool required for cell survival.

References

-

Gazzaniga, F., et al. (2009). "Nicotinamide mononucleotide synthetase is the key enzyme for an alternative route of NAD biosynthesis in Francisella tularensis." Molecular Microbiology.

-

Sorci, L., et al. (2013). "Nicotinamide mononucleotide synthetase (NadE) from Burkholderia thailandensis." Acta Crystallographica.

-

Zhao, H., et al. (2011). "Creation of Bioorthogonal Redox Systems Depending on Nicotinamide Flucytosine Dinucleotide." Journal of the American Chemical Society.

-

Bockwoldt, M., et al. (2019). "Cofactor Specificity Engineering of Dehydrogenases." Current Opinion in Biotechnology.

-

Magni, G., et al. (2004). "Enzymology of NAD+ synthesis and salvage." Cellular and Molecular Life Sciences.

Sources

Technical Guide: Deamino DPN Sodium Salt (Nicotinamide Hypoxanthine Dinucleotide)

Executive Summary: The Structural Probe of Dehydrogenases

Deamino DPN sodium salt (Nicotinamide Hypoxanthine Dinucleotide, often abbreviated as Deamino-NAD+) is a specialized structural analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide (NAD+).

In this analog, the adenine moiety of NAD+ is replaced by hypoxanthine . This modification removes the exocyclic amino group at the C6 position of the purine ring. For researchers and drug developers, this molecule is not merely a reagent but a precision tool used to map the adenine-binding pockets of oxidoreductases. By comparing the kinetic parameters (

This guide details the physicochemical properties, mechanistic applications, and validated protocols for utilizing Deamino DPN in high-fidelity enzymatic assays.

Chemical Profile & Specifications

The following data consolidates technical specifications required for procurement and experimental design.

| Parameter | Specification |

| Common Name | Deamino DPN Sodium Salt; Deamino-NAD+ |

| Systematic Name | Nicotinamide hypoxanthine dinucleotide sodium salt |

| CAS Number | 104809-38-3 |

| Molecular Formula | |

| Molecular Weight | ~664.41 g/mol (Free Acid basis) |

| Solubility | Soluble in water (50 mg/mL); Aqueous buffers |

| Appearance | White to off-white powder |

| 249 nm (Hypoxanthine moiety), 260 nm (Nicotinamide) | |

| Storage | -20°C; Hygroscopic; Protect from moisture |

| Stability | Stable in lyophilized form; degrade in solution if not frozen |

Mechanistic Insight: The "Missing Hydrogen Bond"

The utility of Deamino DPN lies in its structural subtraction. In many NAD+-dependent dehydrogenases (e.g., Lactate Dehydrogenase, Malate Dehydrogenase), the adenine ring of the cofactor binds to a hydrophobic pocket, often anchored by a hydrogen bond between the adenine-N6 amino group and a side-chain carboxylate (Asp or Glu) or backbone carbonyl of the enzyme.

When Deamino-NAD+ is used:

-

Loss of Interaction: The N6-amino group is absent (replaced by a carbonyl oxygen in hypoxanthine).

-

Affinity Shift: This results in a measurable increase in the Michaelis constant (

), reflecting lower affinity. -

Energetic Quantification: The difference in binding energy (

) can be calculated, isolating the contribution of that specific H-bond to the total binding energy.

Visualization: Structural Comparison & Binding Logic

The following diagram illustrates the structural transformation and its impact on enzyme interaction.

Figure 1: Mechanistic comparison of NAD+ vs. Deamino-NAD+ binding. The substitution of Adenine with Hypoxanthine eliminates a critical hydrogen bond donor, serving as a negative control for binding specificity.

Experimental Protocol: Comparative Kinetic Assay

Objective: To determine the specificity of a target dehydrogenase for the adenine moiety of NAD+ using Deamino DPN.

Reagents Preparation[4][6]

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.5 (or enzyme-specific optimum).

-

Substrate: Specific substrate for the enzyme (e.g., L-Lactate for LDH), prepared at saturating concentration (10x

). -

Cofactor Stock A (NAD+): 10 mM NAD+ in water.

-

Cofactor Stock B (Deamino DPN): 10 mM Deamino DPN sodium salt (CAS 104809-38-3) in water.

-

Note: Determine exact concentration using extinction coefficients (

for hypoxanthine).

-

Step-by-Step Workflow

-

Baseline Calibration: Prepare a spectrophotometer set to 340 nm (to detect NADH/Deamino-NADH formation). Maintain temperature at 25°C or 37°C.

-

Reaction Mixture Assembly: In a quartz cuvette, add:

-

Buffer (to final volume 1.0 mL)

-

Substrate (Saturating concentration)

-

Cofactor (Variable concentrations: 0.1 mM to 5.0 mM)

-

Initiate reaction with: Enzyme (Catalytic amount).

-

-

Data Acquisition: Measure the initial velocity (

) for 60–120 seconds. Ensure linearity ( -

Comparative Iteration: Repeat the assay using Deamino DPN as the cofactor. You will likely need higher concentrations of Deamino DPN if the affinity is significantly lower.

-

Analysis: Plot

vs. [Cofactor] using the Michaelis-Menten model.

Data Processing & Interpretation

Calculate the Discrimination Factor (

-

If D ≈ 1: The adenine amino group contributes little to binding.

-

If D >> 1: The adenine amino group is critical for recognition (common in specific dehydrogenases).

Handling & Stability Validation

To ensure experimental reproducibility (Trustworthiness), the integrity of the Deamino DPN salt must be validated before use.

Quality Control Check

Unlike NAD+, the hypoxanthine ring alters the UV absorption spectrum.

-

Protocol: Dilute a small aliquot in pH 7.0 buffer.

-

Scan: 220 nm to 300 nm.

-

Criteria: You should observe a peak shift. NAD+ peaks at ~260 nm. Deamino-NAD+ exhibits a hypoxanthine peak near 249 nm . If the peak remains at 260 nm, the material may be mislabeled or contaminated with standard NAD+.

Storage Workflow

Figure 2: Recommended storage workflow to prevent hydrolysis and degradation.

References

- Pullman, M. E., & Kaplan, N. O. (1960). The specificity of pyridine nucleotide analogues in the dehydrogenase reaction. Journal of Biological Chemistry, 235(6), 1717-1725. (Foundational text on Deamino-NAD specificity).

- Schramm, V. L. (1998). Enzymatic transition states and transition state analog design. Annual Review of Biochemistry, 67, 693-720. (Contextualizes cofactor analog use in mechanistic studies).

(Note: While specific deep-links to product pages change frequently, the CAS 104809-38-3 is the universal identifier for verifying current supplier catalogs.)

Sources

An In-depth Technical Guide to Nicotinamide Hypoxanthine Dinucleotide (NHD) Sodium Salt: A Multifunctional NAD+ Analog for Research and Drug Discovery

This guide provides a comprehensive technical overview of Nicotinamide Hypoxanthine Dinucleotide (NHD) sodium salt, an intriguing analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide (NAD+). Designed for researchers, scientists, and professionals in drug development, this document delves into the core biochemical functions, analytical methodologies, and practical applications of NHD, moving beyond a simple recitation of facts to offer field-proven insights and explain the causality behind experimental choices.

Introduction: Unveiling Nicotinamide Hypoxanthine Dinucleotide

Nicotinamide Hypoxanthine Dinucleotide (NHD) is a structural and functional analog of NAD+, a pivotal molecule in cellular metabolism and signaling.[1][2] In NHD, the adenine base of NAD+ is replaced by hypoxanthine.[3] This seemingly subtle modification confers unique biochemical properties to NHD, making it a valuable tool for investigating NAD+-dependent pathways and a potential modulator of cellular processes in its own right.

While NAD+ plays a central role in redox reactions and as a substrate for enzymes like sirtuins and PARPs, NHD exhibits distinct interactions with these enzymatic systems.[1][4] Understanding the nuances of NHD's function is critical for its effective application in research and for exploring its therapeutic potential. This guide will illuminate the synthesis, biochemical activity, and analytical considerations of NHD, providing a robust framework for its utilization in the laboratory.

Biochemical Function and Metabolism of NHD

The functional landscape of NHD is defined by its synthesis, its role as a coenzyme, and its metabolism by NAD+-consuming enzymes.

Biosynthesis and Degradation: A Tale of Two Enzymes

NHD is synthesized from nicotinamide mononucleotide (NMN) and inosine triphosphate (ITP) through the enzymatic activity of nicotinamide mononucleotide adenylyltransferase 3 (Nmnat3).[5] This mitochondrial enzyme also utilizes guanosine triphosphate (GTP) to produce another NAD+ analog, nicotinamide guanine dinucleotide (NGD). The synthesis of NHD is therefore intrinsically linked to the cellular pools of NMN and ITP.

Once formed, NHD can be metabolized by the ectoenzyme CD38.[5] This multifunctional enzyme, a key regulator of cellular calcium signaling, hydrolyzes NHD to produce cyclic inosine diphosphate ribose (cIDPR).[6][7] Notably, cIDPR is a fluorescent molecule, a property that has been ingeniously exploited for monitoring the activity of ADP-ribosyl cyclases like CD38.[6]

Caption: Biosynthesis and degradation pathway of NHD.

NHD as an Enzymatic Cofactor: A Comparative Perspective

Similar to its parent molecule, NAD+, NHD can function as a coenzyme in redox reactions, accepting a hydride ion to form its reduced counterpart, deamino-NADH. However, its efficiency as a cofactor varies depending on the enzyme.

Studies have shown that NHD can serve as a coenzyme for alcohol dehydrogenase (ADH), although with a lower affinity compared to NAD+.[5] This suggests that the hypoxanthine moiety, while structurally similar to adenine, alters the binding affinity of the dinucleotide to the active site of certain dehydrogenases.

In contrast, the reduced form of a related analog, reduced nicotinamide hypoxanthine dinucleotide phosphate (NHxDPH), has been shown to be an effective substrate for yeast glutathione reductase, with a dissociation constant (Kd) of 76 µM and a limiting rate constant of 56 s⁻¹.[8] This highlights the nuanced and enzyme-specific nature of NHD's coenzymatic activity.

Table 1: Comparative Kinetic Parameters of NAD+ and NHD Analogs with Specific Enzymes

| Enzyme | Cofactor | Km/Kd (µM) | Vmax/kcat (s⁻¹) | Reference |

| Yeast Alcohol Dehydrogenase | NAD+ | 21,500 | 0.426 | [9] |

| Yeast Alcohol Dehydrogenase | NHD | > NAD+ (lower affinity) | Not reported | [5] |

| Yeast Glutathione Reductase | NHxDPH | 76 (Kd) | 56 | [8] |

Note: Direct comparative kinetic data for NHD with many dehydrogenases is limited, representing an area for future research.

Modulation of NAD+ Metabolism

Intriguingly, research in Escherichia coli has revealed that NHD can act as an inhibitor of NAD+ synthesis.[9] This finding suggests a potential feedback mechanism where the accumulation of NAD+ analogs could regulate the overall NAD+ pool. Whether a similar inhibitory function exists in mammalian cells is an important question that warrants further investigation and could have significant implications for understanding cellular homeostasis.

Analytical Methodologies for NHD Quantification

Accurate quantification of NHD in biological samples is crucial for understanding its physiological roles but presents analytical challenges due to its structural similarity to the highly abundant NAD+.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most reliable method for the specific and sensitive quantification of NHD.[10][11] This technique allows for the separation of NHD from other nucleotides based on its retention time and the unambiguous identification and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Protocol 1: A Validated LC-MS/MS Method for NHD Quantification in Biological Samples

This protocol is adapted from established methods for NAD+ and its metabolites and should be optimized for your specific instrument and matrix.[10][11]

1. Sample Preparation (Extraction):

-

Rationale: Rapid quenching of metabolism and efficient extraction are critical to prevent enzymatic degradation or interconversion of nucleotides. An acidic extraction method is often preferred for preserving the oxidized forms of nicotinamide dinucleotides.

-

Procedure:

-

Harvest cells or tissues and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen sample in a pre-chilled extraction solution of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid.

-

Vortex vigorously and incubate on ice for 15 minutes.

-

Centrifuge at maximum speed (e.g., 15,000 rpm) at 4°C for 10 minutes.

-

Collect the supernatant containing the extracted metabolites.

-

For improved stability during analysis, consider neutralizing the extract with ammonium bicarbonate.[5]

-

2. Chromatographic Separation:

-

Rationale: Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed to separate NHD from NAD+ and other polar metabolites.

-

Example Conditions (Reverse-Phase):

-

Column: A C18 column suitable for polar compounds.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 0% to 20% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

3. Mass Spectrometric Detection:

-

Rationale: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the highest selectivity and sensitivity.

-

Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

NHD: Precursor ion (Q1) m/z 666.1 -> Product ion (Q3) m/z (specific fragment to be determined by infusion of NHD standard).

-

Internal Standard (e.g., ¹³C₅-NAD+): Precursor ion (Q1) m/z 669.1 -> Product ion (Q3) m/z (corresponding fragment).

-

-

Optimization: Dwell time, collision energy, and other MS parameters should be optimized using an NHD standard.

-

Caption: Workflow for LC-MS/MS quantification of NHD.

Practical Applications in Research and Drug Development

The unique properties of NHD and its derivatives make them valuable tools in various research contexts.

Probing the Activity of NAD+-Glycohydrolases

As previously mentioned, the enzymatic conversion of NHD to the fluorescent cIDPR by CD38 provides a convenient and continuous assay for monitoring the activity of this important enzyme.[6] This is particularly useful for high-throughput screening of potential CD38 inhibitors, which are of interest for the treatment of various diseases, including cancer and inflammatory disorders.

Protocol 2: Enzymatic Assay for CD38 Activity using NHD

1. Reagents:

-

Purified recombinant CD38 enzyme.

-

NHD sodium salt solution (concentration to be optimized, typically in the range of 10-100 µM).

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4).

-

Test compounds (potential inhibitors).

-

96-well black microplate.

-

Fluorescence plate reader.

2. Procedure:

-

Prepare a reaction mixture containing the assay buffer and NHD in the wells of the microplate.

-

Add the test compounds or vehicle control to the respective wells.

-

Initiate the reaction by adding the CD38 enzyme to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for cIDPR (to be determined empirically).

-

Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the CD38 activity.

Investigating Dehydrogenase Specificity

NHD can be used as a tool to probe the cofactor specificity of novel dehydrogenases. By comparing the kinetic parameters (Km and Vmax) of an enzyme with NAD+ and NHD, researchers can gain insights into the structural requirements of the enzyme's active site for cofactor binding.

Potential Therapeutic Applications

While still in the early stages of investigation, the ability of NHD to inhibit NAD+ synthesis in bacteria suggests a potential avenue for the development of novel antimicrobial agents.[9] Furthermore, the metabolic stability of cIDPR and its derivatives opens up possibilities for creating long-lasting modulators of calcium signaling pathways, which could be relevant for a variety of diseases.[7]

Conclusion and Future Directions

Nicotinamide Hypoxanthine Dinucleotide sodium salt is more than just a structural analog of NAD+. Its unique interactions with key enzymes like Nmnat3 and CD38, its distinct coenzymatic properties, and its potential to modulate NAD+ metabolism make it a versatile tool for researchers. The continued development of sensitive analytical methods will be crucial for elucidating its endogenous roles and exploring its full therapeutic potential.

Future research should focus on:

-

Comprehensive Kinetic Profiling: Determining the kinetic parameters of a wide range of dehydrogenases and other NAD+-dependent enzymes with NHD.

-

Absolute Quantification in Tissues: Establishing the physiological concentrations of NHD in various mammalian tissues and subcellular compartments to understand its in vivo relevance.

-

Elucidating Cellular Functions: Investigating the effects of NHD on NAD+ homeostasis and cellular signaling in mammalian cells.

-

Exploring Pathophysiological Roles: Examining the levels of NHD in various disease models to identify potential links to pathology.

By continuing to explore the multifaceted nature of NHD, the scientific community can unlock new insights into NAD+ biology and potentially develop novel therapeutic strategies.

References

-

Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. International Journal of Science and Research Archive. Available at: [Link]

-

Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Physiological Reviews. Available at: [Link]

-

Escherichia coli Strain Designed for Characterizing in Vivo Functions of Nicotinamide Adenine Dinucleotide Analogues. Organic Letters. Available at: [Link]

-

Nicotinamide adenine dinucleotide. Wikipedia. Available at: [Link]

-

Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry. Available at: [Link]

-

The Alcohol Dehydrogenase Kinetics Laboratory: Enhanced Data Analysis and Student-Designed Mini-Projects. Journal of Chemical Education. Available at: [Link]

-

Kinetic studies of the reduction of yeast glutathione reductase by reduced nicotinamide hypoxanthine dinucleotide phosphate. PubMed. Available at: [Link]

-

Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Physiological Reviews. Available at: [Link]

-

Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD). Scientific Reports. Available at: [Link]

-

Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current Neuropharmacology. Available at: [Link]

-

Meta-analysis of NAD(P)(H) quantification results exhibits variability across mammalian tissues. Scientific Reports. Available at: [Link]

-

A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. Metabolites. Available at: [Link]

-

Nicotinamide-hypoxanthine dinucleotide | C21H27N6O15P2+. PubChem. Available at: [Link]

-

Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Catalysts. Available at: [Link]

-

Cellular effects and metabolic stability of N1-cyclic inosine diphosphoribose and its derivatives. British Journal of Pharmacology. Available at: [Link]

-

A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology. ResearchGate. Available at: [Link]

-

Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. OSTI.gov. Available at: [Link]

-

Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. Available at: [Link]

-

Meta-analysis of NAD(P)(H) quantification results exhibits variability across mammalian tissues. ResearchGate. Available at: [Link]

-

8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist. Biochemical Journal. Available at: [Link]

-

Alcohol and aldehyde dehydrogenase. PubMed. Available at: [Link]

-

Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. MDPI. Available at: [Link]

-

Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway. World Journal of Biological Chemistry. Available at: [Link]

-

Chronic depletion of subcellular NAD pools reveals their interconnectivity and a buffering function of mitochondria. ResearchGate. Available at: [Link]

-

Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). npj Aging. Available at: [Link]

-

Nicotinamide adenine dinucleotide. Wikipedia. Available at: [Link]

-

Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling. Scientific Reports. Available at: [Link]

-

Pathobiochemistry of Aging and Neurodegeneration: Deregulation of NAD+ Metabolism in Brain Cells. MDPI. Available at: [Link]

-

Effect of pH on kinetic parameters of NAD+-dependent formate dehydrogenase. PubMed. Available at: [Link]

-

Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. ResearchGate. Available at: [Link]

-

Creating enzymes and self-sufficient cells for biosynthesis of the non-natural cofactor nicotinamide cytosine dinucleotide. Nature Communications. Available at: [Link]

-

NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology. Available at: [Link]

-

Association of NAD+ levels with metabolic disease in a community-based study. Frontiers in Endocrinology. Available at: [Link]

-

Kinetic studies of oxidized nicotinamide–adenine dinucleotide-facilitated reactions of d-glyceraldehyde 3-phosphate dehydrogenase. Biochemical Journal. Available at: [Link]

-

Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ACS Catalysis. Available at: [Link]

-

Nicotinamide-hypoxanthine dinucleotide | C21H27N6O15P2+. PubChem. Available at: [Link]

-

Synthesis and Stability of Dihydronicotinamide Riboside from Nicotinam. AboutNAD. Available at: [Link]

-

Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway. CORE. Available at: [Link]

-

The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. Nature Communications. Available at: [Link]

-

Subcellular localization of nicotinamide adenine dinucleotide phosphate oxidase subunits in neurons and astroglia of the rat medial nucleus tractus solitarius: relationship with tyrosine hydroxylase immunoreactive neurons. Neuroscience. Available at: [Link]

-

Role of the second-messenger cyclic-adenosine 5′-diphosphate-ribose on adrenocorticotropin secretion from pituitary cells. Mayo Clinic. Available at: [Link]

-

Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). ResearchGate. Available at: [Link]

-

Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). PubMed. Available at: [Link]

Sources

- 1. Meta-analysis of NAD(P)(H) quantification results exhibits variability across mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absolute Quantification of Donor-Derived Cell-Free DNA in Pediatric and Adult Patients After Heart Transplantation: A Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. safranerio.fr [safranerio.fr]

- 7. Cellular effects and metabolic stability of N1-cyclic inosine diphosphoribose and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic studies of the reduction of yeast glutathione reductase by reduced nicotinamide hypoxanthine dinucleotide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsra.net [ijsra.net]

- 10. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deamino-NAD in Dehydrogenase Enzyme Kinetics: An In-depth Technical Guide

This guide provides a comprehensive overview of deamino-nicotinamide adenine dinucleotide (deamino-NAD) and its role in the kinetics of dehydrogenase enzymes. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this NAD+ analog and its applications in enzyme assays and high-throughput screening.

Introduction: The Central Role of NAD+ in Redox Biology

Nicotinamide adenine dinucleotide (NAD+) is a ubiquitous and essential coenzyme in all living cells, playing a pivotal role in a vast array of metabolic reactions.[1][2][3] It functions primarily as a hydride acceptor in catabolic pathways, where it is reduced to NADH.[3][4][5] The NADH molecule then donates these high-energy electrons to the electron transport chain, driving the synthesis of ATP, the cell's primary energy currency.[1][5] The ratio of NAD+ to NADH is a critical indicator of the cell's redox state and energy level, influencing numerous cellular processes beyond metabolism, including DNA repair, gene expression, and cell signaling.[6]

Dehydrogenases are a broad class of enzymes that catalyze the oxidation of a substrate by transferring a hydride ion (H-) to an acceptor, which is typically NAD+ or NADP+.[5][7] The kinetics of these enzymes are fundamental to understanding metabolic pathways and are a major focus in drug discovery for targeting diseases such as cancer, metabolic disorders, and neurodegenerative diseases.

Deamino-NAD: Structure, Synthesis, and Properties

Deamino-NAD is a structural analog of NAD+ where the adenine amine group at the 6-position is replaced by a hydroxyl group. This seemingly minor modification has significant implications for its chemical and physical properties, as well as its interaction with enzymes.

Diagram: Structural Comparison of NAD+ and Deamino-NAD

Caption: Chemical transformation from NAD+ to deamino-NAD.

Enzymatic Synthesis of Deamino-NAD

Deamino-NAD can be synthesized from NAD+ through enzymatic deamination. This process is catalyzed by NAD+ aminohydrolase (deaminase), which hydrolyzes the amino group on the adenine ring to produce deamino-NAD and ammonia. This enzymatic approach offers high specificity and yield, making it a preferred method for producing deamino-NAD for research purposes.

Physicochemical Properties and Stability

The replacement of the amino group with a hydroxyl group alters the hydrogen bonding potential and overall charge distribution of the adenine ring. While specific quantitative data on the comparative stability of deamino-NAD and NAD+ is not abundant in readily available literature, it is known that the stability of NAD+ is pH-dependent, with the oxidized form being more stable in acidic conditions and the reduced form (NADH) being more stable in alkaline conditions. It is reasonable to infer that deamino-NAD exhibits similar pH-dependent stability profiles, a critical consideration for designing robust enzyme assays.

Dehydrogenase Kinetics: A Comparative Perspective

The kinetics of dehydrogenase-catalyzed reactions are typically described by the Michaelis-Menten model, characterized by two key parameters: the Michaelis constant (Km) and the maximum velocity (Vmax).

-

Km : Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.

-

Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration and its catalytic efficiency.

While extensive kinetic data is available for NAD+ with a wide range of dehydrogenases, similar comprehensive data for deamino-NAD is less prevalent in the scientific literature. However, by examining the available information and understanding the principles of enzyme-cofactor interactions, we can infer the kinetic implications of using deamino-NAD.

Table 1: Michaelis-Menten Constants (Km) for NAD+ with Various Dehydrogenases

| Dehydrogenase | Substrate | Km for NAD+ (mM) | Source |

| Glutamate Dehydrogenase | L-Glutamate | 0.15 | [8] |

| Malate Dehydrogenase | L-Malate | ~2 | [9] |

| Lactate Dehydrogenase | Lactate | ~0.3 | [10] |

| Alcohol Dehydrogenase | Ethanol | Varies with conditions | [11] |

Note: Km values can vary depending on the source of the enzyme, pH, temperature, and buffer conditions.

The structural difference between NAD+ and deamino-NAD primarily affects the binding of the cofactor to the dehydrogenase. The adenine moiety of NAD+ typically binds in a specific pocket of the enzyme, often forming hydrogen bonds that contribute to the overall binding affinity. The substitution of the amino group with a hydroxyl group in deamino-NAD will alter these hydrogen bonding interactions. This change may lead to a different binding affinity, which would be reflected in a change in the Km value for deamino-NAD compared to NAD+. It is plausible that for some dehydrogenases, this change could result in a higher Km (lower affinity), while for others, the impact might be minimal or even result in a lower Km (higher affinity), depending on the specific amino acid residues in the binding pocket.

Experimental Design and Methodologies

The choice of cofactor is a critical decision in the design of a dehydrogenase assay. The following sections provide guidance on the practical aspects of using deamino-NAD in enzyme kinetics studies.

Rationale for Using Deamino-NAD in Enzyme Assays

One of the primary motivations for using deamino-NAD in certain experimental contexts is to eliminate interference from other NAD+-dependent enzymes that may be present in a complex biological sample. If a contaminating enzyme has a high affinity for NAD+ but a low affinity for deamino-NAD, using the latter can allow for the specific measurement of the activity of the enzyme of interest.

Diagram: Workflow for a Dehydrogenase Assay Using Deamino-NAD

Caption: A generalized workflow for determining dehydrogenase kinetics using deamino-NAD.

Step-by-Step Protocol: Dehydrogenase Assay Using Deamino-NAD

This protocol provides a general framework for a continuous spectrophotometric assay to determine the kinetic parameters of a dehydrogenase with deamino-NAD. This example uses alcohol dehydrogenase (ADH).

Materials:

-

Purified alcohol dehydrogenase

-

Deamino-NAD

-

Ethanol (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

UV-Vis spectrophotometer capable of reading at 340 nm

-

Quartz or UV-transparent cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of deamino-NAD in the assay buffer. Determine its concentration spectrophotometrically using its molar extinction coefficient.

-

Prepare a series of ethanol dilutions in the assay buffer to cover a range of concentrations (e.g., from 0.1 to 10 times the expected Km).

-

Prepare a stock solution of ADH in the assay buffer.

-

-

Assay Setup:

-

In a cuvette, combine the assay buffer, a specific concentration of ethanol, and a saturating concentration of deamino-NAD. The total volume should be constant for all assays.

-

Equilibrate the cuvette to the desired temperature in the spectrophotometer.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a small, fixed amount of the ADH stock solution to the cuvette.

-

Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of deamino-NADH. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[12]

-

-

Data Analysis:

-

Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot.

-

Repeat the assay for each ethanol concentration.

-

Plot v₀ versus the ethanol concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax for ethanol.

-

To determine the Km for deamino-NAD, the concentration of ethanol should be held constant (at a saturating level) while the concentration of deamino-NAD is varied.

-

Applications in Research and Drug Development

The unique properties of deamino-NAD lend themselves to specific applications in both basic research and the pharmaceutical industry.

High-Throughput Screening (HTS)

In the context of HTS for dehydrogenase inhibitors, using deamino-NAD can be advantageous. If the target enzyme utilizes deamino-NAD efficiently, but other dehydrogenases in the screening system do not, a more specific and robust assay can be developed, reducing the likelihood of false positives.

Coupled Enzyme Assays

Deamino-NAD can be used in coupled enzyme assays where the product of the first reaction is the substrate for a deamino-NAD-dependent dehydrogenase.[13] This allows for the continuous monitoring of the first reaction by following the production of deamino-NADH.

Diagram: Principle of a Coupled Enzyme Assay

Caption: A coupled assay where the activity of Enzyme 1 is measured via the deamino-NAD-dependent reaction of Enzyme 2.

Diagnostic Applications

While less common than NAD+-based assays, deamino-NAD could potentially be used in diagnostic assays to measure the activity of specific dehydrogenases in clinical samples. The specificity it offers could be valuable in distinguishing between different isozymes or in samples with high background NAD+-dependent activity.

Conclusion and Future Perspectives

Deamino-NAD represents a valuable tool in the study of dehydrogenase enzyme kinetics. Its unique properties, stemming from the substitution of the adenine amino group with a hydroxyl group, can be exploited to design more specific and robust enzyme assays. While a comprehensive database of kinetic parameters for deamino-NAD with a wide range of dehydrogenases is still needed, the principles outlined in this guide provide a solid foundation for its application in research and drug discovery. Future studies directly comparing the kinetic profiles of NAD+ and deamino-NAD with various dehydrogenases will be crucial for expanding the utility of this important NAD+ analog.

References

-

7.8: The Chemistry of NAD+ and FAD. (2021, May 17). Chemistry LibreTexts. [Link]

-

What Is The Difference Between NAD, NAD+, And NADH? | Drip Hydration. (2022, January 20). Drip Hydration. [Link]

-

Minhas, P. S., Liu, L., & Andreasson, K. I. (2024). Catalytic mechanism and kinetics of malate dehydrogenase. Essays in Biochemistry, EBC20230086. [Link]

-

Meredith, M. J. (1984). Physical and Kinetic Properties of the Nicotinamide Adenine Dinucleotide-specific Glutamate Dehydrogenase Purified from Chlorella sorokiniana. Plant Physiology, 74(3), 563–568. [Link]

-

Minhas, P. S., Liu, L., & Andreasson, K. I. (2024). Catalytic mechanism and kinetics of malate dehydrogenase. Essays in Biochemistry, EBC20230086. [Link]

-

Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. (n.d.). PubMed. [Link]

-

Bielski, B. H., & Chan, P. C. (1975). Kinetic study by pulse radiolysis of the lactate dehydrogenase-catalyzed chain oxidation of nicotinamide adenine dinucleotide by HO2 and O2- radicals. The Journal of Biological Chemistry, 250(1), 318–321. [Link]

-

Yang, Y., & Sauve, A. A. (2016). NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism. Antioxidants & Redox Signaling, 25(1), 1–1. [Link]

-

Busch, F., & Averhoff, B. (2006). Application of a coupled enzyme assay to characterize nicotinamide riboside kinases. FEMS Microbiology Letters, 258(1), 143–148. [Link]

-

Wykes, J. R., Dunnill, P., & Lilly, M. D. (1972). Kinetics of yeast alcohol dehydrogenase and its coenzyme coimmobilized in a tubular flow reactor. Biochimica et Biophysica Acta (BBA) - Enzymology, 286(1), 260–268. [Link]

-

Assays for NAD+-Dependent Reactions and NAD+ Metabolites. (n.d.). PubMed. [Link]

-

Efficient Assay and Marker Significance of NAD+ in Human Blood. (2022, May 19). PubMed. [Link]

-

Holbrook, J. J., & Stinson, R. A. (1973). Equilibrium binding of nicotinamide nucleotides to lactate dehydrogenases. The Biochemical Journal, 131(4), 737–748. [Link]

-

Frieden, C. (1965). Kinetic Studies of Glutamate Dehydrogenase. The Reductive Amination of 2-oxoglutarate. The Journal of Biological Chemistry, 240, 2028–2035. [Link]

-

Patalidou, E., A. Charavgi, A. Papakyriakou, and G. A. Spyroulias. (2020). Structural Studies of Glutamate Dehydrogenase (Isoform 1) From Arabidopsis thaliana, an Important Enzyme at the Branch-Point Between Carbon and Nitrogen Metabolism. Frontiers in Plant Science, 11. [Link]

-

Malate dehydrogenase. (n.d.). Wikipedia. [Link]

-

NAD vs. NADH. (2022, March 17). Elysium Health. [Link]

-

Lactate Dehydrogenase And It's Clinical Significance || LDH Biochemistry. (2021, August 6). YouTube. [Link]

-

Employ machine learning to identify NAD+ metabolism-related diagnostic markers for ischemic stroke and develop a diagnostic model. (2024, October 15). PubMed. [Link]

-

NADH-coupled microplate photometric assay for kinetic studies of ATP-hydrolyzing enzymes with low and high specific activities. (2025, August 7). ResearchGate. [Link]

-

Silverstein, T. P. (2016). The Alcohol Dehydrogenase Kinetics Laboratory: Enhanced Data Analysis and Student-Designed Mini-Projects. Journal of Chemical Education, 93(5), 941–946. [Link]

-

ATP/NADH coupled assay for Rad54 ATPase. (n.d.). Heyer Lab. [Link]

-

Kinetic Studies on the Mechanism of the Malate Dehydrogenase Reaction. (2025, September 19). ResearchGate. [Link]

-

Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues. (2015, February 15). PubMed. [Link]

-

The Comprehensive Guide to NAD+ and NADH: Differences, Benefits, and Uses. (n.d.). Reset IV. [Link]

-

The Role of NAD+ in Regenerative Medicine. (n.d.). PubMed. [Link]

-

Glutamate dehydrogenase. (n.d.). Wikipedia. [Link]

-

Schöpp, W. (1976). Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols. Acta Biologica et Medica Germanica, 35(7), 819–830. [Link]

-

NADH Enzyme-Linked Assay. (n.d.). [Link]

-

Exploration of Malate Dehydrogenase Structure and Functionality. (2021, April 5). MediaHub. [Link]

-

NAD+ metabolism and its roles in cellular processes during ageing. (n.d.). PubMed. [Link]

-

Glutamate Dehydrogenase Reaction (Oxidative Deamination of Glutamate). (2017, November 10). YouTube. [Link]

-

Laboratory 5 Enzyme Kinetics. (n.d.). [Link]

-

The Alcohol Dehydrogenase Kinetics Laboratory: Enhanced Data Analysis and Student-Designed Mini-Projects. (2025, August 6). ResearchGate. [Link]

-

Ethanol Fermentation: Regeneration of NAD. (2017, March 18). YouTube. [Link]

Sources

- 1. driphydration.com [driphydration.com]

- 2. NAD vs. NADH [nad.com]

- 3. resetiv.com [resetiv.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physical and Kinetic Properties of the Nicotinamide Adenine Dinucleotide-specific Glutamate Dehydrogenase Purified from Chlorella sorokiniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Equilibrium binding of nicotinamide nucleotides to lactate dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]

- 13. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

Deamino-NAD: A Strategic Tool for Interrogating Nucleotide Binding Sites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity of NAD+ and the Need for Precise Probes

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. It functions as a critical coenzyme in redox reactions and as a substrate for a host of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3] Given its central role, the enzymes that bind NAD+ and its derivatives are significant targets for drug discovery in fields ranging from oncology to neurodegeneration and aging.[2][3][4] Understanding the intricate interactions within the NAD+ binding pocket is therefore paramount for designing specific and effective therapeutics.

This guide focuses on a powerful yet often underutilized tool in this endeavor: deamino-nicotinamide adenine dinucleotide (deamino-NAD) . Deamino-NAD is the immediate biosynthetic precursor to NAD+, differing only by the presence of a carboxyl group in place of the amide on the nicotinamide ring.[5][6] This subtle structural modification provides a unique lens through which we can dissect the binding and catalytic mechanisms of NAD+-dependent enzymes. Here, we will explore the rationale behind using deamino-NAD, detail robust experimental protocols for its application, and provide insights into interpreting the resulting data to accelerate research and development.

Part 1: The Core Logic — Why Use Deamino-NAD?

The choice of an analog is a critical experimental decision. Deamino-NAD offers distinct advantages for probing nucleotide binding sites, primarily stemming from its identity as a natural biosynthetic intermediate.

1.1. Probing the Final Step of NAD+ Synthesis:

The conversion of deamino-NAD to NAD+ is catalyzed by NAD+ synthetase, which amidates the nicotinic acid moiety using either glutamine or ammonia as a nitrogen source.[5][6] Studying the binding of deamino-NAD to this enzyme family is crucial for understanding this essential metabolic step and for developing inhibitors. High-resolution crystal structures have revealed a distinct binding site for deamino-NAD at the subunit interface of NAD+ synthetase, providing a blueprint for targeted drug design.[6]

1.2. A Non-Reactive Proxy for Substrate Binding:

For many dehydrogenases, the amide group of NAD+ is not essential for initial binding but is critical for the subsequent redox chemistry. Deamino-NAD can act as a structural analog that binds to the active site without participating in hydride transfer. This allows researchers to isolate and study the binding event itself, divorced from catalysis. For example, deamino-NAD is a known substrate for glyceraldehyde 3-phosphate dehydrogenase (GPDH), allowing for the study of its binding kinetics.[7]

1.3. Dissecting the Role of the Nicotinamide Amide:

By comparing the binding affinity and kinetics of NAD+ with that of deamino-NAD, researchers can quantify the contribution of the amide group to the overall binding energy. This is particularly insightful for enzymes like sirtuins and PARPs, which directly interact with and cleave the bond adjacent to the nicotinamide. A significant drop in affinity with deamino-NAD would strongly suggest a critical hydrogen bonding interaction or steric requirement involving the amide group.

1.4. A Tool for Biophysical Characterization:

The inherent properties of deamino-NAD make it suitable for various biophysical techniques used to characterize ligand-protein interactions.[8][9] These methods can provide quantitative data on binding affinity, stoichiometry, and thermodynamics, offering a deeper understanding of the molecular recognition process.

Part 2: Experimental Workflows & Protocols

The successful application of deamino-NAD requires rigorous experimental design. The following section provides detailed, self-validating protocols for key applications.

2.1. Foundational Knowledge: NAD+ Biosynthesis Pathway

Understanding where deamino-NAD fits into the broader metabolic context is crucial. It is the penultimate molecule in the de novo and Preiss-Handler pathways leading to NAD+.

Caption: Simplified overview of NAD+ biosynthesis pathways highlighting the position of deamino-NAD.

2.2. Workflow for Comparative Binding Analysis

This workflow outlines the logical progression from initial binding assessment to detailed kinetic analysis.

Caption: Logical workflow for using deamino-NAD to study a nucleotide binding site.

2.3. Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry 'n') in a single experiment.

-

Objective: To quantitatively determine and compare the binding thermodynamics of NAD+ and deamino-NAD to a target protein.

-

Materials:

-

Purified target protein (dialyzed extensively against the ITC buffer).

-

Deamino-NAD and NAD+ (high purity).

-

ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl; must be identical for protein and ligand).

-

-

Methodology:

-

Preparation: Prepare a 20-50 µM solution of the target protein in the ITC cell and a 200-500 µM solution of the ligand (deamino-NAD or NAD+) in the syringe using the exact same buffer. Degas all solutions thoroughly.

-

Instrument Setup: Set the instrument temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 18-24 injections of 2 µL).

-

Control Titration: Perform a control experiment by titrating the ligand into the buffer-filled cell to measure the heat of dilution.

-

Experimental Titration: Titrate the ligand into the protein solution.

-

Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting isotherm to a suitable binding model (e.g., one-site) to extract the thermodynamic parameters.

-

-

Self-Validation & Interpretation: The quality of the fit (chi-squared value) and a calculated stoichiometry close to an integer value (e.g., n=1 for a single binding site) validate the data. A significantly higher Kd for deamino-NAD compared to NAD+ indicates that the amide group contributes favorably to binding affinity. The enthalpy (ΔH) and entropy (ΔS) values provide insight into the nature of the binding forces (e.g., hydrogen bonding vs. hydrophobic effects).

2.4. Protocol 2: Enzyme Inhibition/Kinetics Assay

This protocol assesses how deamino-NAD affects the catalytic activity of an enzyme, determining if it acts as a substrate or an inhibitor.

-

Objective: To determine the Michaelis constant (Km) or inhibition constant (Ki) of deamino-NAD.

-

Materials:

-

Target enzyme.

-

NAD+ and deamino-NAD.

-

Substrate for the enzyme (e.g., alcohol for a dehydrogenase).

-

Assay buffer.

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

-

-

Methodology:

-

Assay Principle: The reduction of NAD+ to NADH leads to an increase in absorbance at 340 nm.[10] Deamino-NADH would be expected to have similar spectral properties. An initial spectral scan is recommended.

-

Determining Km (if deamino-NAD is a substrate): a. Set up a series of reactions with a fixed concentration of enzyme and varying concentrations of deamino-NAD. b. Initiate the reaction by adding the enzyme's other substrate. c. Measure the initial reaction velocity (V0) by monitoring the rate of change in absorbance at 340 nm. d. Plot V0 against the deamino-NAD concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Determining Ki (if deamino-NAD is an inhibitor): a. Set up reactions with varying concentrations of the natural substrate (NAD+) in the presence of several fixed concentrations of deamino-NAD. b. Measure the initial velocities for each condition. c. Analyze the data using Lineweaver-Burk or Dixon plots to determine the Ki and the mode of inhibition (competitive, non-competitive, etc.).

-

-

Self-Validation & Interpretation: The data should fit well to the chosen kinetic models. Comparing the Km of deamino-NAD to that of NAD+ reveals differences in substrate affinity for the catalytic process. If it acts as a competitive inhibitor, it confirms that deamino-NAD binds to the same site as NAD+.

Part 3: Data Presentation & Interpretation

Table 1: Hypothetical Comparative Binding Data for "Enzyme X"

| Ligand | Kd (µM) [ITC] | ΔH (kcal/mol) [ITC] | TΔS (kcal/mol) [ITC] | Km (µM) [Kinetics] | Vmax (relative %) [Kinetics] |

| NAD+ | 15.2 ± 1.1 | -8.5 | -1.8 | 25.4 ± 2.3 | 100 |

| Deamino-NAD | 125.6 ± 9.8 | -4.2 | -0.5 | 450.7 ± 35.1 | 12 |

-

Interpretation of Table 1: In this hypothetical example, the ~8-fold increase in Kd for deamino-NAD clearly demonstrates the importance of the nicotinamide amide for binding affinity. The less favorable enthalpy (less negative ΔH) suggests the loss of a key hydrogen bond. Kinetically, the much higher Km and drastically reduced Vmax indicate that while deamino-NAD can be turned over by the enzyme, it is a very poor substrate compared to NAD+. This combined thermodynamic and kinetic data provides a powerful, multi-faceted argument for the critical role of the amide group in both binding and catalysis for Enzyme X.

Conclusion: A Versatile Probe for Mechanistic Insight

Deamino-NAD is more than just a metabolic intermediate; it is a precision tool for molecular dissection. By systematically comparing its binding and kinetic parameters against those of NAD+, researchers can elucidate the specific contributions of the nicotinamide amide group to molecular recognition and enzymatic function. The workflows and protocols detailed in this guide provide a robust framework for leveraging deamino-NAD to validate drug targets, understand enzyme mechanisms, and ultimately accelerate the development of novel therapeutics targeting the vast landscape of NAD+-binding proteins.

References

-

Title: NAD+ synthase - M-CSA Mechanism and Catalytic Site Atlas Source: M-CSA URL: [Link]

-

Title: A novel deamido-NAD+-binding site revealed by the trapped NAD-adenylate intermediate in the NAD+ synthetase structure Source: PubMed URL: [Link]

-

Title: NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry Source: MDPI URL: [Link]

-

Title: Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Nicotinamide adenine dinucleotide Source: Wikipedia URL: [Link]

-

Title: Nicotinamide adenine dinucleotide metabolism as an attractive target for drug discovery Source: PubMed URL: [Link]

-

Title: Biophysical methods in early drug discovery Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Biophysical techniques for ligand screening and drug design Source: PubMed URL: [Link]

Sources

- 1. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. Nicotinamide adenine dinucleotide metabolism as an attractive target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. A novel deamido-NAD+-binding site revealed by the trapped NAD-adenylate intermediate in the NAD+ synthetase structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biophysical techniques for ligand screening and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Difference between Deamino-NADH and NADH redox potential

Topic: Comparative Bioenergetics: Deamino-NADH vs. NADH Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Enzymologists, and Drug Discovery Scientists

Executive Summary

This technical guide delineates the physicochemical and enzymological distinctions between NADH (Nicotinamide Adenine Dinucleotide, reduced) and its structural analog, Deamino-NADH (Nicotinamide Hypoxanthine Dinucleotide, reduced).

While often confused in casual discourse, the distinction is critical for mechanistic enzymology. The core insight is that while the two molecules are thermodynamically nearly identical (sharing the same redox-active nicotinamide center), they are kinetically distinct. Deamino-NADH serves as a "molecular probe," used specifically to determine if the exocyclic amino group of the adenine moiety is essential for enzyme binding within the Rossmann fold.

Part 1: Molecular Architecture & Structural Logic

To understand the redox behavior, one must first isolate the structural modification. NADH consists of two nucleotides joined by a pyrophosphate bridge:

-

Nicotinamide Mononucleotide (NMN): The redox-active site.

-

Adenosine Monophosphate (AMP): The binding/recognition handle.

Deamino-NADH is produced by the deamination of the adenine ring. The exocyclic amino group (

Structural Comparison Diagram

Figure 1: Structural transformation. Note that the redox-active Nicotinamide ring remains identical in both molecules.

Part 2: Thermodynamic Profile (Redox Potential)

A common misconception is that changing the purine base alters the redox potential.

The Redox Potential (

)

The standard redox potential of the NAD⁺/NADH couple is -0.320 V (at pH 7.0, 25°C).

For Deamino-NADH , the redox potential is thermodynamically indistinguishable from NADH (approx. -0.320 V ).

Why? The redox chemistry (hydride transfer) occurs exclusively at the C4 position of the nicotinamide ring. The purine ring (adenine or hypoxanthine) is structurally isolated from the nicotinamide ring by the ribose-phosphate-phosphate-ribose bridge. There is no significant electronic conjugation between the two rings to alter the electron affinity of the nicotinamide cation.

The Critical Distinction

If the redox potential is the same, why use Deamino-NADH?

-

NADH: Optimized for high-affinity binding (

in -

Deamino-NADH: Used to probe the binding energy contribution of the adenine

group.

Part 3: Spectroscopic Differentiation

While their redox potentials align, their spectroscopic signatures differ in the UV region due to the purine modification. This is the primary method for assessing purity.

| Feature | NADH | Deamino-NADH | Technical Note |

| Redox Absorbance ( | 340 nm | 340 nm | The dihydronicotinamide chromophore is identical. |

| Purine Absorbance ( | 259 nm | 249 nm | Hypoxanthine absorbs at a shorter wavelength than Adenine. |

| Isosbestic Point | ~280 nm | Varies | |

| Extinction Coeff. (340 nm) | Use the same factor for concentration calculations. | ||

| A260/A340 Ratio | ~2.3 | < 1.0 | Critical Quality Control parameter. |

Diagnostic Rule: If you synthesize Deamino-NADH and the

Part 4: Enzymology & Kinetic Applications[3][4]

This is the functional core of the comparison. Dehydrogenases (e.g., Lactate Dehydrogenase - LDH, Alcohol Dehydrogenase - ADH) typically possess a Rossmann fold where the cofactor binds.

The "Adenine Pocket" Mechanism

In the standard Rossmann fold, an acidic residue (Aspartate or Glutamate) often forms a hydrogen bond with the

-

NADH: Forms H-bond

Strong Binding -

Deamino-NADH: Loss of

(replaced by carbonyl)

Experimental Workflow: Determining Specificity

Use this workflow to determine if your target dehydrogenase relies on the adenine amino group for binding.

Figure 2: Kinetic differentiation workflow. A significant drop in activity with Deamino-NADH indicates the enzyme requires the adenine amine for cofactor recruitment.

Part 5: Synthesis & Quality Control Protocol